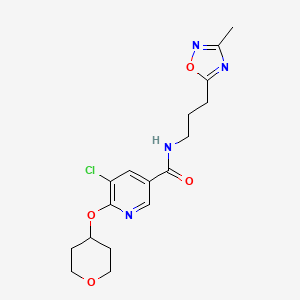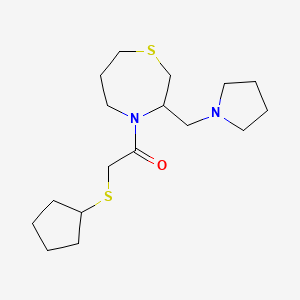![molecular formula C23H21N3O4S2 B2392025 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-40-1](/img/structure/B2392025.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. BMB-4 has been shown to inhibit the activity of several kinases, including Aurora A and B, which play key roles in cell division and are often overexpressed in cancer cells.
作用机制
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide inhibits the activity of Aurora A and B kinases, which play key roles in cell division. Aurora A kinase is involved in centrosome maturation and spindle assembly, while Aurora B kinase is involved in chromosome segregation and cytokinesis. Inhibition of these kinases leads to defects in cell division and ultimately to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumors in xenograft models, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is its specificity for Aurora A and B kinases, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its solubility, which can make it difficult to use in certain experiments. In addition, this compound may have off-target effects on other kinases, which could limit its usefulness in certain contexts.
未来方向
Several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide are possible. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to investigate the potential of this compound in other cancer types and to address its limitations, such as solubility and off-target effects.
合成方法
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form 6-ethoxy-2-(2-oxoethyl)benzothiazole. This intermediate is then reacted with 4-methylsulfonylphenylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.
科学研究应用
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound inhibits the activity of Aurora A and B kinases, which play key roles in cell division and are often overexpressed in cancer cells. Inhibition of these kinases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy. This compound has also been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer.
属性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-30-16-10-13-20-21(14-16)31-23(24-20)25-22(27)18-6-4-5-7-19(18)26-32(28,29)17-11-8-15(2)9-12-17/h4-14,26H,3H2,1-2H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXSXUCXQPXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)


![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)


![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)

![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)